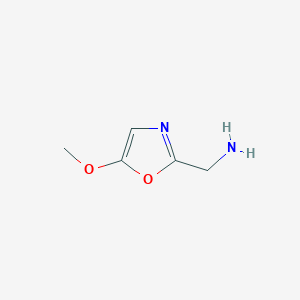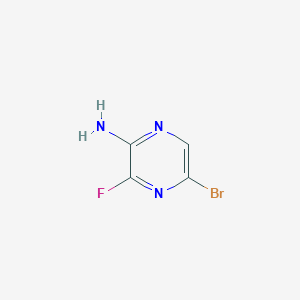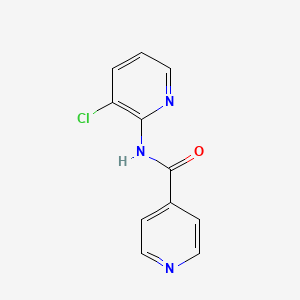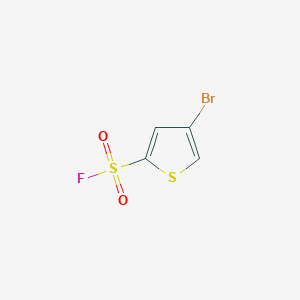
3-cyclobutyl-3-phenylpropanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Cyclobutyl-3-phenylpropanoic acid (CBPA) is a cyclic fatty acid that has been studied extensively in recent years. It is a naturally occurring fatty acid found in various plants and animals, and can be synthesized in the laboratory. CBPA has a wide range of applications in scientific research, including in biochemical and physiological studies.
Applications De Recherche Scientifique
3-cyclobutyl-3-phenylpropanoic acid has a wide range of applications in scientific research. It has been used in biochemical and physiological studies to study the activity of enzymes, proteins, and other biological molecules. It has also been used to study the structure and function of cells, tissues, and organs. Additionally, 3-cyclobutyl-3-phenylpropanoic acid has been used in the study of diseases and drug development.
Mécanisme D'action
The mechanism of action of 3-cyclobutyl-3-phenylpropanoic acid is not fully understood. However, it is believed to act by inhibiting the activity of enzymes and proteins, which can lead to changes in biochemical and physiological processes. Additionally, 3-cyclobutyl-3-phenylpropanoic acid can act as an anti-inflammatory agent and has been shown to have anti-cancer properties.
Biochemical and Physiological Effects
3-cyclobutyl-3-phenylpropanoic acid has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes and proteins, which can lead to changes in biochemical and physiological processes. Additionally, 3-cyclobutyl-3-phenylpropanoic acid has been shown to have anti-inflammatory and anti-cancer properties. It has also been shown to have anti-oxidant and anti-microbial properties.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 3-cyclobutyl-3-phenylpropanoic acid in lab experiments has several advantages. It is a naturally occurring fatty acid, so it is readily available and easy to synthesize. Additionally, it is highly efficient and can be used to study a wide range of biochemical and physiological processes. However, there are some limitations to its use. It is not always easy to control the concentration of 3-cyclobutyl-3-phenylpropanoic acid in experiments, and it can be difficult to measure its effects on biochemical and physiological processes.
Orientations Futures
There are several potential future directions for research on 3-cyclobutyl-3-phenylpropanoic acid. One potential direction is to further investigate its anti-inflammatory and anti-cancer properties. Additionally, further research could be done to better understand its mechanism of action and to determine how it affects biochemical and physiological processes. Finally, further research could be done to develop more efficient methods for synthesizing 3-cyclobutyl-3-phenylpropanoic acid in the laboratory.
Méthodes De Synthèse
3-cyclobutyl-3-phenylpropanoic acid can be synthesized from 3-cyclobutyl-3-methylbutanoic acid using the Wittig reaction. The Wittig reaction involves the reaction of a Wittig reagent (a phosphonium ylide) with an aldehyde or ketone to form an alkene. In this case, the Wittig reagent is reacted with the 3-cyclobutyl-3-methylbutanoic acid to form 3-cyclobutyl-3-phenylpropanoic acid. This reaction is highly efficient and can be used to synthesize 3-cyclobutyl-3-phenylpropanoic acid in a laboratory setting.
Propriétés
IUPAC Name |
3-cyclobutyl-3-phenylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O2/c14-13(15)9-12(11-7-4-8-11)10-5-2-1-3-6-10/h1-3,5-6,11-12H,4,7-9H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIKYOTNVMIZSEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(CC(=O)O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyclobutyl-3-phenylpropanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![tert-butyl N-{2-[(methoxycarbonyl)amino]ethyl}carbamate](/img/structure/B6618737.png)

![dimethyl({2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl})amine](/img/structure/B6618755.png)


![tert-butyl N-[(2S)-1-amino-3-methoxypropan-2-yl]carbamate](/img/structure/B6618772.png)


